

AR-A014418 solubility and vehicle for injection

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Compound of Interest

Compound Name: AR-A014418

Cat. No.: B1665154

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Application Notes and Protocols for AR-A014418

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and differentiation. Dysregulation of GSK-3 activity has been linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. These application notes provide detailed information on the solubility of **AR-A014418**, protocols for its use in both in vitro and in vivo settings, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

AR-A014418 is a thiazole derivative with the chemical name N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea. Its molecular weight is 308.31 g/mol. The solubility of **AR-A014418** in common laboratory solvents is summarized in the table below.

Solvent	Solubility	Concentration
Dimethyl Sulfoxide (DMSO)	≥ 15.4 mg/mL	≥ 50 mM
Ethanol	1.54 mg/mL	5 mM

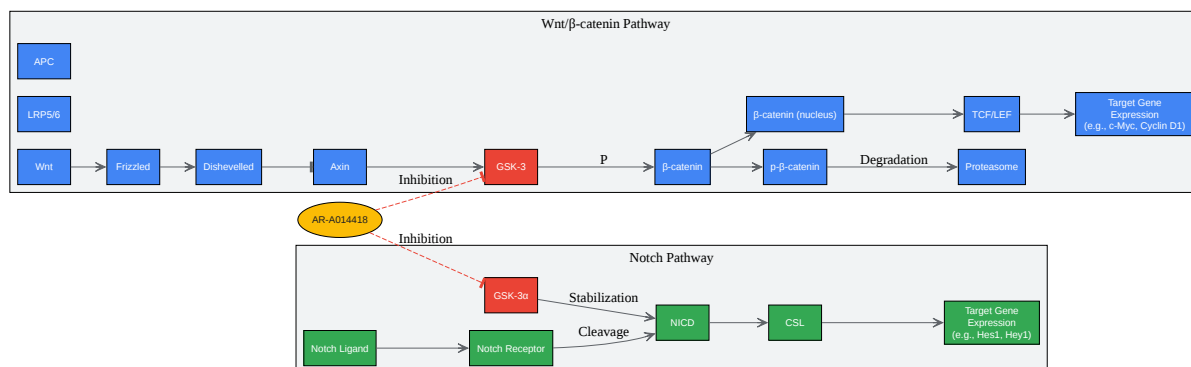
Note: For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]

Mechanism of Action: GSK-3 Inhibition

AR-A014418 selectively inhibits both GSK-3 α and GSK-3 β isoforms by competing with ATP for its binding site on the kinase.[2] This inhibition leads to the modulation of various downstream signaling pathways, most notably the Wnt/ β -catenin and Notch signaling pathways.

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β -catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by **AR-A014418** prevents the phosphorylation of β -catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[3] In the nucleus, β -catenin acts as a transcriptional coactivator, inducing the expression of Wnt target genes involved in cell proliferation and differentiation.[4]

AR-A014418 has also been shown to impact the Notch signaling pathway. In pancreatic cancer cells, inhibition of GSK-3 α by **AR-A014418** leads to a reduction in the levels of the active form of Notch1 (Notch1 intracellular domain, NICD).[3][5] This suggests that GSK-3 α may play a role in stabilizing Notch1, and its inhibition by **AR-A014418** can suppress Notch-mediated signaling, which is often aberrantly activated in cancer.[3][5]



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Caption: AR-A014418 inhibits GSK-3, impacting both Wnt/β-catenin and Notch signaling pathways.

Experimental Protocols

In Vitro Cell-Based Assays

1. Preparation of Stock Solutions:

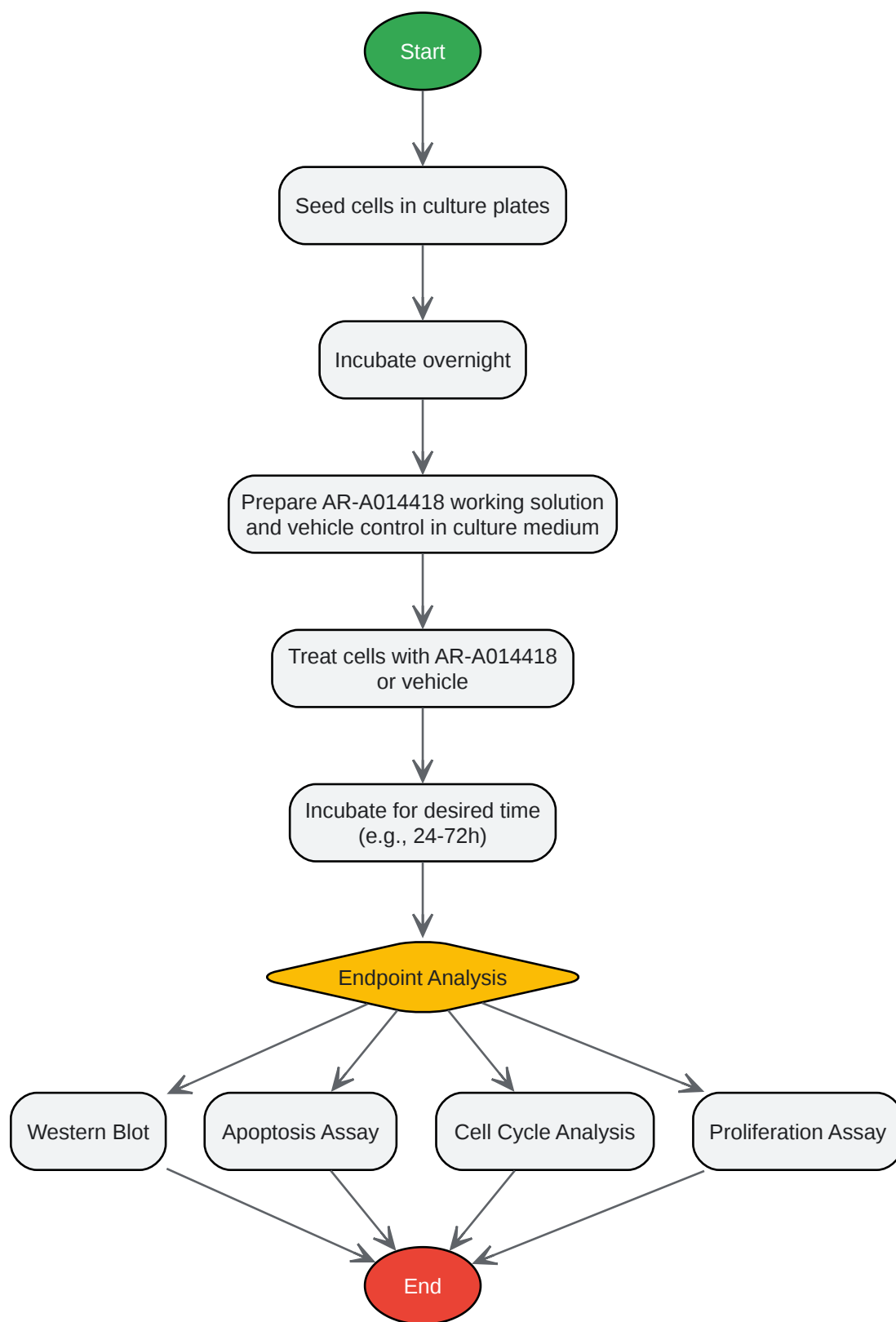
- Dissolve **AR-A014418** in sterile, anhydrous DMSO to prepare a stock solution of 10-50 mM.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

2. General Protocol for Cell Treatment:

- Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
- The following day, dilute the **AR-A014418** stock solution in a complete culture medium to the desired final concentration (typically in the range of 1-50 μM).
- Remove the existing medium from the cells and replace it with the medium containing **AR-A014418** or a vehicle control (DMSO at the same final concentration).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

3. Western Blot Analysis of GSK-3 and Notch1:

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total GSK-3 α/β , phospho-GSK-3 α/β (Ser21/9), Notch1, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: General workflow for in vitro experiments using **AR-A014418**.

In Vivo Administration

1. Preparation of Vehicle for Injection:

A commonly used vehicle for the intraperitoneal (i.p.) injection of **AR-A014418** consists of DMSO, PEG300, Tween-80, and saline.^[6] The final concentration of each component in the vehicle is typically:

- 5-10% DMSO
- 40% PEG300
- 5% Tween-80
- 45-50% Saline (0.9% NaCl)

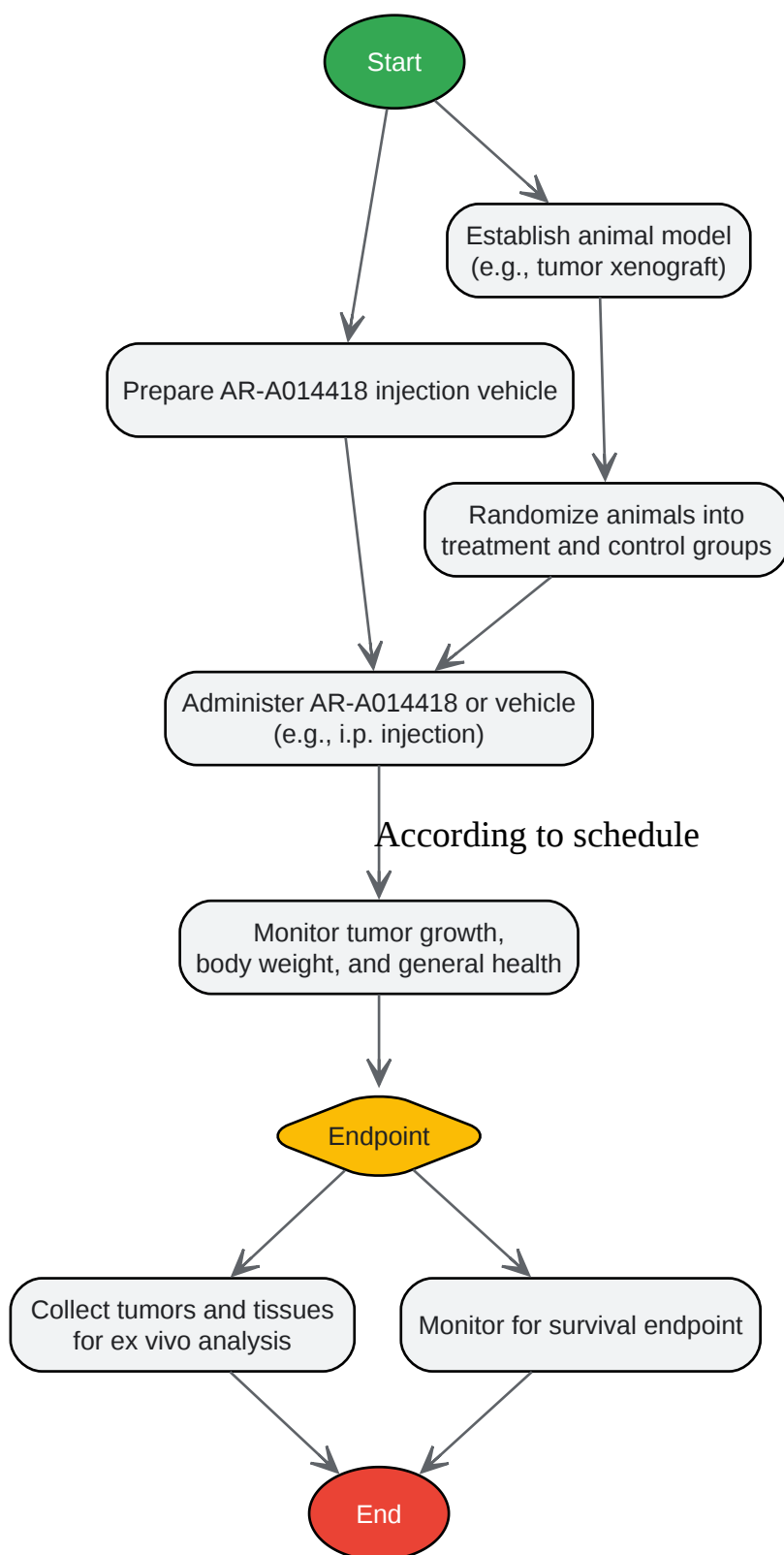
Protocol for Preparing 1 mL of Injection Solution (≥ 2.5 mg/mL):^[6]

- Prepare a 25 mg/mL stock solution of **AR-A014418** in DMSO.
- In a sterile microcentrifuge tube, add 100 μ L of the 25 mg/mL **AR-A014418** stock solution to 400 μ L of PEG300. Mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 to the mixture and mix again until clear.
- Add 450 μ L of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.

2. Intraperitoneal (i.p.) Injection in Mice:

- Animal Models: **AR-A014418** has been used in various mouse models, including xenograft models of pancreatic cancer and neuroblastoma, as well as models of neuropathic pain.^{[3][7]}
- Dosing: The effective dose of **AR-A014418** can vary depending on the animal model and the intended therapeutic effect. Doses ranging from 0.1 mg/kg to 4 mg/kg have been reported for intraperitoneal administration in mice.^{[6][7][8]}

- Dosing Schedule: Dosing schedules can range from a single injection to daily injections for several consecutive days (e.g., 5 days on, 2 days off) or continuous daily administration, depending on the experimental design.[\[7\]](#)
- Procedure:
 - Restrain the mouse appropriately.
 - Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
 - Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity.
 - Gently aspirate to ensure the needle has not entered the bladder or intestines.
 - Slowly inject the calculated volume of the **AR-A014418** solution.
 - Monitor the animal for any adverse effects post-injection.



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Caption: General workflow for in vivo experiments using **AR-A014418**.

Data Summary

Parameter	Description	Value	Reference
IC50	GSK-3 β inhibition	104 nM	[2]
Ki	GSK-3 β inhibition (ATP-competitive)	38 nM	[2]
In Vitro Activity	Inhibition of tau phosphorylation (Ser396) in 3T3 cells	IC50 = 2.7 μ M	[6]
In Vivo Dosing (i.p.)	Neuropathic pain model (mice)	0.01 - 1 mg/kg	[7]
In Vivo Dosing (i.p.)	ALS mouse model	up to 4 mg/kg	[6]

Conclusion

AR-A014418 is a valuable research tool for investigating the role of GSK-3 in various biological and pathological processes. Its selectivity and well-characterized mechanism of action make it a suitable compound for both in vitro and in vivo studies. The protocols and data provided in these application notes are intended to serve as a guide for researchers to design and execute their experiments effectively. As with any experimental compound, it is recommended to perform pilot studies to determine the optimal conditions for specific cell lines or animal models.

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